REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][CH:6]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=2)[C:7]=1[C:8]([O:10]C)=[O:9].C1COCC1.[OH-].[Na+]>CO.O>[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][CH:6]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=2)[C:7]=1[C:8]([OH:10])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for an additional 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed again with 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl, dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped several times with hexane
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with 50% CH2Cl2/hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(CC(C1C(=O)O)C1=CC2=CC=CC=C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |